molecular formula C16H13NO2 B5470366 N-phenyl-4-(2-propyn-1-yloxy)benzamide

N-phenyl-4-(2-propyn-1-yloxy)benzamide

Cat. No.: B5470366
M. Wt: 251.28 g/mol
InChI Key: XWHIJAGRJZIIAZ-UHFFFAOYSA-N
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Description

N-phenyl-4-(2-propyn-1-yloxy)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a benzamide core, a structural motif frequently encountered in the design of biologically active molecules. Compounds within this class have been identified as key scaffolds in the development of novel therapeutic agents, showing promise in various research areas . The presence of the phenoxyacetamido-like substructure is particularly notable, as this moiety is found in compounds under investigation for antiproliferative activity. Research into analogous structures has demonstrated potential in inhibiting the growth of human cancer cell lines, such as chronic myelogenous leukemia (K562), suggesting this compound may serve as a valuable building block or precursor in the synthesis of new anticancer agents . Furthermore, N-phenyl benzamides, as a broader class, have recently been investigated for their antiviral properties. Studies have shown that certain derivatives can act as capsid-binding inhibitors, stabilizing the virus particle and preventing uncoating, thereby exhibiting potent activity against enteroviruses like Coxsackievirus A9 . The propynyloxy side chain in its structure also aligns with synthetic strategies for creating molecular hybrids, a technique used to develop multi-target drug candidates against diseases such as tuberculosis, malaria, and cancer . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-phenyl-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHIJAGRJZIIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituent at 4-Position Key Features Biological Activity/Application Reference
N-Phenyl-4-(phenylsulfonamido)benzamide Phenylsulfonamido (-SO₂NPh) Sulfonamide group enhances hydrogen bonding and enzyme inhibition Microtubule targeting, HDAC inhibition
N-Phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Electron-withdrawing group improves metabolic stability and lipophilicity Not explicitly stated (pharmacokinetic focus)
(E)-N-Phenyl-4-(pyridine-acylhydrazone)benzamide Pyridine-acylhydrazone Hydrazone linker enables metal chelation and hydrogen bonding Antitumor (multiple myeloma)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Ethyl-3,4-dimethoxyphenyl Methoxy groups enhance electron donation and receptor binding Not explicitly stated (synthetic focus)
N-Phenyl-4-(propoxy)benzamide Propoxy (-OCH₂CH₂CH₃) Alkoxy group modulates solubility and membrane permeability Not explicitly stated (structural focus)
Table 2: Spectroscopic Comparison
Compound Type IR Key Bands (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Sulfonamido Derivatives 1243–1258 (C=S), 1663–1682 (C=O) Aromatic protons at 7.1–7.9, NH at ~10.5 Carbonyl at ~166, sulfonamide at ~135
Propargyloxy Derivatives* ~2100 (C≡C), 1240–1260 (C-O) Propargyl CH₂ at ~4.7, aromatic at 7.3–8.1 Alkyne carbons at ~75–85, carbonyl ~165 Hypothesized
Hydrazone Derivatives 1600–1650 (C=N) Hydrazone NH at ~10.5, pyridine protons ~8.5 Hydrazone C=N at ~150, pyridine carbons

*Hypothesized based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-phenyl-4-(2-propyn-1-yloxy)benzamide, and what functional groups are critical for its reactivity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzamide precursors. A common approach includes:

Coupling Reactions : Reacting 4-hydroxybenzamide derivatives with propargyl bromide under basic conditions to introduce the propynyloxy group.

Amide Formation : Introducing the phenyl group via nucleophilic substitution or Buchwald-Hartwig amination.
Key functional groups include the amide bond (for stability and hydrogen bonding) and the propynyloxy group (for click chemistry or further functionalization). Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR confirms structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity (>95% required for research-grade samples).
  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C NMR^{13} \text{C NMR} (carbonyl signal at ~168 ppm), and IR (amide C=O stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
    Cross-validation with elemental analysis (C, H, N) resolves discrepancies in purity assessments .

Q. How can researchers mitigate hazards during the synthesis of propargyl-containing benzamide derivatives?

  • Methodological Answer :

  • Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., handling propargyl bromides in fume hoods due to volatility).
  • Safety Protocols : Use flame-resistant gloves, eye protection, and inert atmospheres for exothermic reactions.
  • Storage : Store intermediates like O-benzyl hydroxylamine hydrochloride at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H NMR^1 \text{H NMR} vs. elemental analysis) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent artifacts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.
  • Step 3 : Compare experimental elemental analysis (e.g., C: 56.10% vs. theoretical 56.14%) with thermogravimetric analysis (TGA) to detect hygroscopicity or solvent residues .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with acetonitrile for better solubility of propargyl intermediates.
  • Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate Sonogashira coupling steps.
  • Temperature Control : Maintain reactions at 60–70°C to balance kinetics and side reactions. Pilot-scale trials (125 mmol) achieved 70–80% yields .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like kinases or GPCRs.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values from assays.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS). Experimental validation via enzyme inhibition assays (e.g., COX-2) refines predictions .

Q. What crystallographic tools are recommended for analyzing the solid-state structure of this compound?

  • Methodological Answer :

  • Software : Use Mercury CSD (Cambridge Crystallographic Data Centre) for void analysis, packing similarity, and hydrogen-bonding networks.
  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for small-molecule refinement; twin refinement for high-symmetry space groups. Example: C–H···O interactions stabilize the crystal lattice .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility values?

  • Methodological Answer :

  • Variable Testing : Measure solubility in PBS (pH 7.4) vs. DMSO to account for solvent polarity effects.
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation at high concentrations.
  • Literature Cross-Check : Compare with structurally analogous benzamides (e.g., N-phenyl-4-(1H-tetrazol-1-yl)benzamide, solubility 1.8 µg/mL) to identify trends .

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